molecular formula C10H14ClNO2 B3173088 5-Chloro-2-(2-ethoxyethoxy)aniline CAS No. 946772-83-4

5-Chloro-2-(2-ethoxyethoxy)aniline

Cat. No. B3173088
CAS RN: 946772-83-4
M. Wt: 215.67 g/mol
InChI Key: OMEAIUGYVNPPMS-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-ethoxyethoxy)aniline is a chemical compound with the molecular formula C10H14ClNO2 . It contains 28 atoms in total, including 14 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound consists of 28 bonds in total. This includes 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 ether (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of the compound is 215.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Metabolic Pathways and Biotransformation

Chlorinated anilines are widely used as intermediates in the production of dyes, pesticides, drugs, and industrial compounds. Their biotransformation and metabolic pathways have been extensively studied. For instance, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene in rats resulted in modified anilines through processes such as intramolecular hydroxylation-induced chlorine migration, suggesting complex metabolic pathways for chlorinated anilines (Kolar & Schlesiger, 1975).

Toxicity and Nephrotoxic Potential

The toxicity of chlorinated anilines, particularly their nephrotoxic potential, has been a subject of research. Dichloroaniline (DCA) isomers were studied for their nephrotoxicity, with findings indicating that certain isomers have a significant impact on renal function and morphology, correlating well with their lipophilic properties and electronic effects (Lo, Brown, & Rankin, 1990).

Effects on Xenobiotic Metabolism

Chlorinated anilines can also influence hepatic xenobiotic metabolizing enzymes. Studies have shown that compounds like MCPA (ethyl 4-chloro-2-methylphenoxyacetate) can potentiate the hepatic metabolizing enzymes in rats, indicating the potential regulatory effects of chlorinated anilines on xenobiotic metabolism (Inomata et al., 1991).

Therapeutic Potential

The therapeutic potential of aniline derivatives is explored in various contexts, including their role in modulating serotonin receptors, which are implicated in neurodevelopmental and neuropsychiatric disorders. Novel biphenyl derivatives with aniline moieties have been studied for their selectivity and agonistic properties toward serotonin receptors, suggesting potential applications in treating cognitive dysfunction and mood disorders (Lee et al., 2021).

Safety and Hazards

5-Chloro-2-(2-ethoxyethoxy)aniline is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-chloro-2-(2-ethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEAIUGYVNPPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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